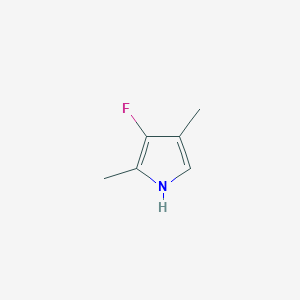
3-Fluoro-2,4-dimethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2,4-dimethyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C6H8FN. This compound is characterized by a pyrrole ring substituted with fluorine and two methyl groups. Pyrroles are known for their aromaticity and are found in many biologically active molecules and pharmaceuticals .
Preparation Methods
The synthesis of 3-Fluoro-2,4-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the direct fluorination of pyrrole derivatives. For instance, N-methylpyrrole can be treated with elemental fluorine under controlled conditions to yield fluoropyrroles . Another approach involves the use of xenon difluoride for the fluorination of pyrroles without NH-protection, resulting in substituted 2-fluoropyrroles . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Fluoro-2,4-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the pyrrole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens and nitro compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation can yield pyrrole-2,3-diones.
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
3-Fluoro-2,4-dimethyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,4-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate specific pathways, leading to the desired biological effect .
Comparison with Similar Compounds
3-Fluoro-2,4-dimethyl-1H-pyrrole can be compared with other fluorinated pyrroles, such as:
2-Fluoropyrrole: Similar in structure but with the fluorine atom at a different position, leading to different reactivity and applications.
3,4-Dimethyl-1H-pyrrole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluoro-2,4-dimethyl-1H-pyrrole: Another fluorinated derivative with distinct properties and uses.
Properties
CAS No. |
184646-93-3 |
|---|---|
Molecular Formula |
C6H8FN |
Molecular Weight |
113.13 g/mol |
IUPAC Name |
3-fluoro-2,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C6H8FN/c1-4-3-8-5(2)6(4)7/h3,8H,1-2H3 |
InChI Key |
ATBDQLADJSGXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)


![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
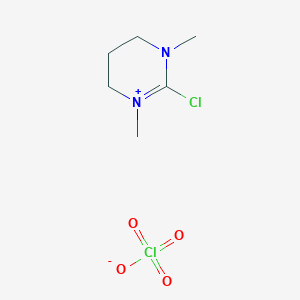

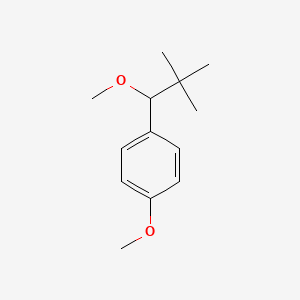
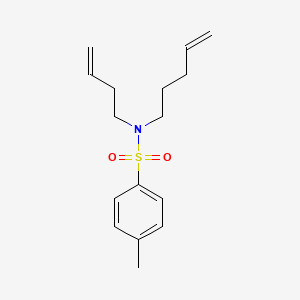
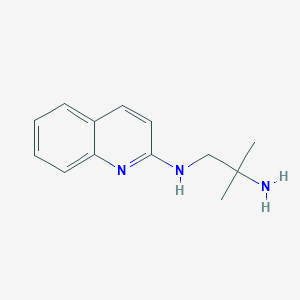
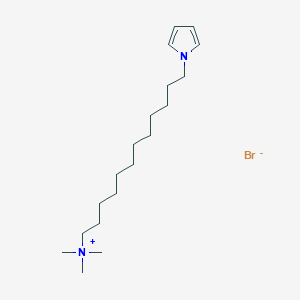
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
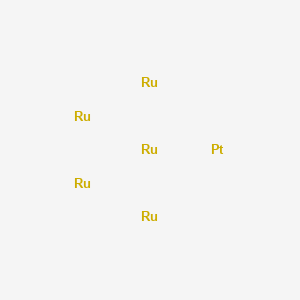
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
